molecular formula C11H15ClN2O3S B5817061 2-chloro-5-(diethylsulfamoyl)benzamide

2-chloro-5-(diethylsulfamoyl)benzamide

Cat. No.: B5817061
M. Wt: 290.77 g/mol
InChI Key: HLYBJAANJPZFBQ-UHFFFAOYSA-N
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Description

2-chloro-5-(diethylsulfamoyl)benzamide is an organic compound with the molecular formula C11H15ClN2O2S It belongs to the class of benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(diethylsulfamoyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with diethylamine and sulfamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(diethylsulfamoyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used in these reactions.

    Reduction Reactions: Reducing agents, such as hydrogen gas with a palladium catalyst or sodium borohydride, are commonly used.

Major Products Formed

    Substitution Reactions: The major products are substituted benzamides.

    Oxidation Reactions: The major products are sulfonic acid derivatives.

    Reduction Reactions: The major products are amine derivatives.

Scientific Research Applications

2-chloro-5-(diethylsulfamoyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(dimethylsulfamoyl)benzamide
  • 2-chloro-5-(diethylamino)sulfonylbenzamide
  • 2-chloro-N-(3-chlorophenyl)-5-(diethylsulfamoyl)benzamide

Uniqueness

2-chloro-5-(diethylsulfamoyl)benzamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-3-14(4-2)18(16,17)8-5-6-10(12)9(7-8)11(13)15/h5-7H,3-4H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYBJAANJPZFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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